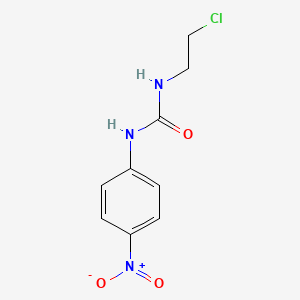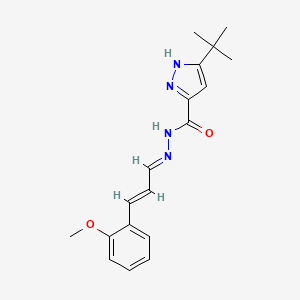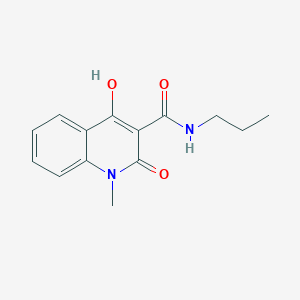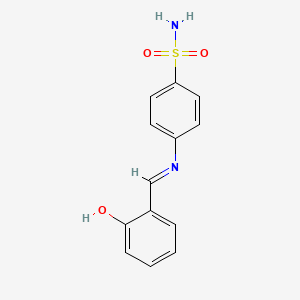![molecular formula C14H12N2O3 B11995773 Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- CAS No. 38539-93-4](/img/structure/B11995773.png)
Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to two aryl groups. This particular compound is known for its vibrant color and is often used in dyeing and pigmentation processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline to form the diazonium salt, which is then coupled with 2-hydroxybenzaldehyde under alkaline conditions. The reaction is usually performed in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar route but with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the decomposition of the diazonium salt and to maximize the coupling efficiency.
化学反応の分析
Types of Reactions:
Oxidation: Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- can undergo oxidation reactions to form corresponding quinones.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
Chemistry: Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used as a precursor in the synthesis of various organic compounds. It is also used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It is also used in the study of enzyme kinetics and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its derivatives are being studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used in the production of dyes and pigments. It is also used in the manufacture of polymers and plastics.
作用機序
The mechanism of action of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and proteins. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Proteins: It can bind to proteins, altering their structure and function.
Cell Membranes: The compound can interact with cell membranes, affecting their permeability and integrity.
類似化合物との比較
- Benzaldehyde, 2-hydroxy-5-methoxy-
- Benzaldehyde, 2-hydroxy-4-methoxy-
- Benzaldehyde, 2-hydroxy-5-methyl-
Comparison:
- Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is unique due to the presence of the azo group, which imparts distinct chemical and physical properties.
- Benzaldehyde, 2-hydroxy-5-methoxy- lacks the azo group, making it less reactive in certain reactions.
- Benzaldehyde, 2-hydroxy-4-methoxy- has a different substitution pattern, affecting its reactivity and applications.
- Benzaldehyde, 2-hydroxy-5-methyl- has a methyl group instead of the methoxy group, leading to differences in its chemical behavior and uses.
特性
CAS番号 |
38539-93-4 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
2-hydroxy-5-[(4-methoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C14H12N2O3/c1-19-13-5-2-11(3-6-13)15-16-12-4-7-14(18)10(8-12)9-17/h2-9,18H,1H3 |
InChIキー |
RLSDJPZMEHSQRV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)


![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)


![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)


